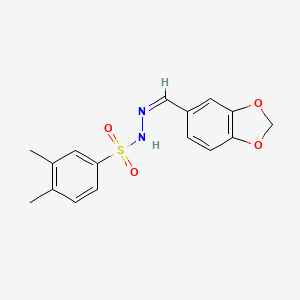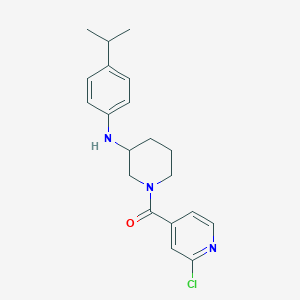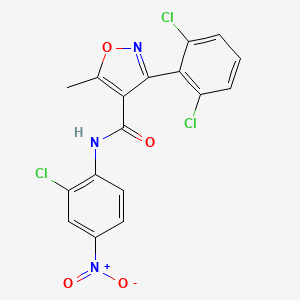
N'-(1,3-benzodioxol-5-ylmethylene)-3,4-dimethylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethylene)-3,4-dimethylbenzenesulfonohydrazide, commonly known as BDMBH, is a compound that has been widely used in scientific research due to its unique properties. BDMBH is a hydrazide derivative that has been shown to possess antitumor, antibacterial, and antiviral properties. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The mechanism of action of BDMBH is not fully understood, but several studies have suggested that the compound may act by inhibiting the activity of enzymes involved in cellular processes. BDMBH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of RNA.
Biochemical and physiological effects:
BDMBH has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Additionally, BDMBH has been shown to possess antioxidant activity, which can help protect cells from oxidative stress.
実験室実験の利点と制限
BDMBH has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to possess a wide range of biological activities. Additionally, BDMBH has been shown to be stable under various conditions, making it suitable for use in experiments that require long-term stability. However, one limitation of BDMBH is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of BDMBH in scientific research. One potential application is in the development of new cancer therapies. BDMBH has been shown to possess antitumor activity, and further research may lead to the development of new cancer drugs based on the compound. Additionally, BDMBH may have potential applications in the development of new antibacterial and antiviral drugs. Further research is needed to fully understand the mechanism of action of BDMBH and to explore its potential applications in various fields of research.
合成法
Several methods have been reported for the synthesis of BDMBH. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate in the presence of sodium acetate to obtain 3,4-dimethylbenzenesulfonohydrazide. The resulting compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of acetic acid to obtain BDMBH.
科学的研究の応用
BDMBH has been extensively studied for its potential use in various scientific research applications. The compound has been shown to possess antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess antibacterial activity against various strains of bacteria, including antibiotic-resistant strains. Additionally, BDMBH has been found to possess antiviral activity against several viruses, including herpes simplex virus type 1 and 2.
特性
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-3-5-14(7-12(11)2)23(19,20)18-17-9-13-4-6-15-16(8-13)22-10-21-15/h3-9,18H,10H2,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAGEJZIKXNHQJ-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-17-(3-chloro-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4963144.png)
![3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963145.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B4963157.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B4963159.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4963178.png)
![N,N-diethyl-4-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B4963185.png)


![5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)
![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)